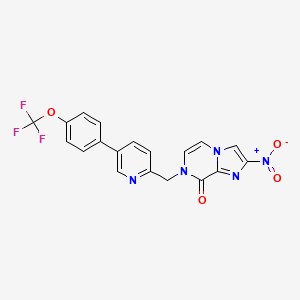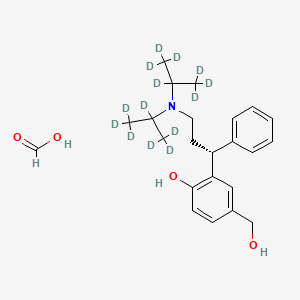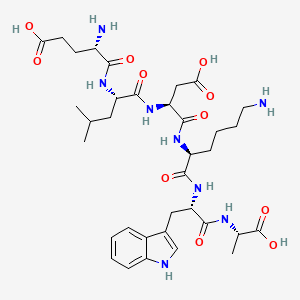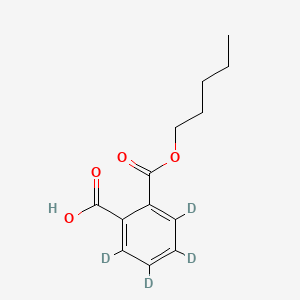
Mono-N-pentyl phthalate-3,4,5,6-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-N-pentyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of Mono-N-pentyl phthalate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mono-N-pentyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the Mono-N-pentyl phthalate molecule. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms in the phthalate structure .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
Mono-N-pentyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield phthalic acid derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Mono-N-pentyl phthalate-3,4,5,6-D4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer for studying reaction mechanisms and kinetics.
Biology: For investigating metabolic pathways and enzyme activities.
Medicine: In drug development to study pharmacokinetics and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Mono-N-pentyl phthalate-3,4,5,6-D4 involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantitation in various analytical techniques, such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono-N-pentyl phthalate: The non-deuterated form of the compound.
Mono-N-nonyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate compound.
Dipentyl phthalate-3,4,5,6-D4: A similar compound with two pentyl groups instead of one
Uniqueness
Mono-N-pentyl phthalate-3,4,5,6-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more accurate tracking and quantitation compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
Clé InChI |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC)[2H])[2H] |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


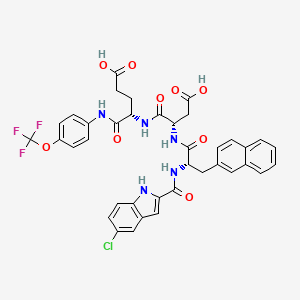
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

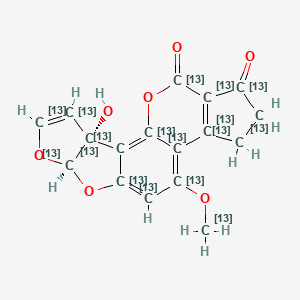


![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



